molecular formula C11H11N5 B13712558 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2

Cat. No.: B13712558
M. Wt: 216.22 g/mol
InChI Key: DVCCCQNKIYNAKB-LRPKJYPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 (MeIQx-13C,15N2) is a stable isotopically labeled analog of MeIQx, a heterocyclic aromatic amine (HAA) formed during high-temperature cooking of protein-rich foods such as meat and fish. The isotopic labeling (13C and 15N2) facilitates its use as an internal standard in mass spectrometry-based studies, enabling precise quantification of MeIQx in complex matrices like food or biological samples . MeIQx itself is a planar, nitrogen-rich compound with a molecular formula of C11H11N5 (MW: 213.24) and is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) . Its mutagenic activity arises from metabolic activation to reactive intermediates that form DNA adducts, primarily via cytochrome P450 1A2 (CYP1A2)-mediated N-hydroxylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves heating a mixture of creatinine, glucose, and glycine in diethylene glycol containing 14% water at 128°C for 2 hours. The mutagens formed are then purified through various chromatographic techniques . The stable isotope-labeled version, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2, is synthesized similarly but incorporates isotopically labeled precursors.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would involve scaling up the laboratory methods and ensuring the incorporation of stable isotopes in the precursors.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carcinogenicity Studies

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline has been extensively studied for its role as a food-derived carcinogen. It is formed during the cooking of meats at high temperatures. Research indicates that this compound can induce tumors in laboratory animals, particularly in the liver and Zymbal glands, highlighting its potential as a model for studying carcinogenesis mechanisms.

Case Study: Tumor Induction in Animal Models

In studies involving male rats treated with MeIQx, significant increases in hepatocellular carcinomas were observed. The compound's ability to cause DNA damage and mutations has been linked to its structure, which allows it to form adducts with DNA, leading to tumorigenesis .

Metabolism and Toxicology

The metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline has been investigated using isotopically labeled variants. The incorporation of carbon-13 and nitrogen-15 enables researchers to trace metabolic pathways and understand how the compound is processed within biological systems.

Table: Metabolic Pathways of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline

MetabolitePathwayBiological Impact
N-OH-MeIQxPhase IPotentially reactive intermediate
MeIQx-N7-GuanineDNA AdductMutagenic potential leading to cancer

Analytical Chemistry

The isotopic labeling of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline facilitates its detection and quantification in complex matrices such as food samples. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to analyze the presence of this carcinogen in cooked meats.

Application Example: Food Safety Testing

In food safety studies, the presence of MeIQx in grilled or fried fish has been quantified using isotopic dilution assays. This approach enhances sensitivity and accuracy in detecting low concentrations of carcinogens in food products .

Proteomics Research

The compound is also utilized in proteomics research to study protein interactions and modifications induced by carcinogens. By using labeled compounds, researchers can track changes in protein expression and post-translational modifications associated with exposure to dietary carcinogens.

Comparison with Similar Compounds

Structural Differences and Molecular Properties

MeIQx belongs to the imidazo[4,5-f]quinoxaline family, distinguished by methyl groups at positions 3 and 8 of the quinoxaline ring. Key structural comparisons with other HAAs include:

Compound Structure Molecular Formula Molecular Weight Key Substituents
MeIQx Imidazo[4,5-f]quinoxaline C11H11N5 213.24 3,8-dimethyl
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Imidazo[4,5-b]pyridine C13H12N4 224.26 1-methyl, 6-phenyl
DiMeIQx (2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline) Imidazo[4,5-f]quinoxaline C12H13N5 227.27 3,4,8-trimethyl
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) Imidazo[4,5-f]quinoline C11H10N4 198.22 3-methyl

Key Insights :

  • The quinoxaline backbone of MeIQx and DiMeIQx contrasts with the pyridine ring in PhIP and quinoline in IQ, altering DNA-binding affinity and metabolic pathways .

Occurrence in Cooked Foods

HAAs are formed via Maillard reactions between creatine, amino acids, and sugars during high-temperature cooking. Levels vary by cooking method and food type:

Compound Common Sources Typical Concentration (ng/g cooked meat) Cooking Method Influence
MeIQx Beef, chicken, fish 1–50 Pan-frying, grilling (>220°C)
PhIP Chicken (skin-on), pork 12–480 (chicken breast) Prolonged broiling, grilling
DiMeIQx Beef, pork 1–2 High-temperature roasting
IQ Fish (e.g., salmon) Not detected in chicken Charcoal-grilled fish

Key Insights :

  • PhIP is the most abundant HAA in chicken, while MeIQx dominates in red meat .
  • IQ is rarely detected in poultry but prevalent in fish .

Metabolic Activation and Mutagenicity

Metabolic pathways differ significantly among HAAs due to structural variations:

Compound Primary Metabolic Enzyme Major DNA Adducts Mutagenic Potency (TA98 strain, revertants/μg)
MeIQx CYP1A2 N-(deoxyguanosin-8-yl)-MeIQx 6,800–9,500
PhIP CYP1A2 N-(deoxyguanosin-8-yl)-PhIP 1,200–3,500
DiMeIQx CYP1A2 N-(deoxyguanosin-8-yl)-DiMeIQx 4,200–6,100
IQ CYP1A2 N-(deoxyguanosin-8-yl)-IQ 14,000–16,000

Key Insights :

  • IQ exhibits the highest mutagenic potency due to its unsubstituted quinoline ring, enabling stronger DNA intercalation .
  • MeIQx and DiMeIQx require N-hydroxylation for activation, but DiMeIQx’s additional methyl group may slow detoxification .

Carcinogenicity and Health Implications

Compound Target Organs (Rodent Studies) IARC Classification Human Epidemiological Evidence
MeIQx Liver, lung, hematopoietic system Group 2B Limited; associated with colorectal cancer
PhIP Colon, mammary gland, prostate Group 2B Stronger association with breast cancer
DiMeIQx Liver, blood vessels Not classified Insufficient data
IQ Liver, forestomach, Zymbal gland Group 2B No conclusive human data

Key Insights :

  • PhIP’s carcinogenicity in breast tissue is linked to estrogen receptor interactions, a mechanism absent in MeIQx .
  • MeIQx’s hepatocarcinogenicity in rodents correlates with its high bioavailability in liver tissues .

Inhibition by Dietary Components

Vegetable and fruit juices show varying efficacy in suppressing HAA mutagenicity:

Compound Inhibition by Vegetable Juices (%)* Key Inhibitors Identified
MeIQx 40–60 Chlorophyll, polyphenols
PhIP 20–40 Anthocyanins, glucosinolates
IQ 50–70 Fiber, vitamin C

Data from *in vitro assays using Salmonella typhimurium TA98 .
Key Insights :

  • MeIQx’s planar structure makes it more susceptible to intercalation-blocking agents like chlorophyll .

Biological Activity

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 (often referred to as MeIQx) is a synthetic compound belonging to the class of imidazoquinoxalines. It has garnered significant attention due to its biological activity, particularly its carcinogenic potential as a food-derived mutagen. This article examines the biological activity of MeIQx, focusing on its carcinogenic properties, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Chemical Formula : C₁₁H₁₁N₅ (for the non-labeled version)
  • Molecular Weight : Approximately 213.24 g/mol
  • IUPAC Name : 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline

MeIQx is primarily formed during the cooking of certain foods at high temperatures, particularly meats and fish .

Carcinogenicity

MeIQx has been classified as a probable human carcinogen based on experimental evidence. Studies have demonstrated that it induces tumors in various animal models. Notably:

  • Mouse Studies : In newborn male B6C3F1 mice injected with varying doses of MeIQx, there was a significant increase in the incidence of hepatocellular adenomas compared to controls after 12 months .
  • Rat Studies : Male Sprague-Dawley rats administered MeIQx showed a dose-dependent relationship with tumor formation. At higher doses, tumors were observed in liver and kidney tissues .

Metabolic Pathways

The metabolism of MeIQx involves several pathways leading to the formation of various metabolites that contribute to its biological activity:

  • Phase I Metabolism : Involves the action of cytochrome P450 enzymes which convert MeIQx into several hydroxylated derivatives and N-hydroxy derivatives. These metabolites can form reactive intermediates that bind covalently to DNA and proteins, leading to mutagenic effects .
  • Phase II Metabolism : Includes conjugation reactions where metabolites are further processed into sulfate and glucuronide derivatives for excretion. The efficiency of these pathways can vary significantly based on dosing and the presence of other compounds like polychlorinated biphenyls (PCBs) which can induce cytochrome P450 enzymes .

Mutagenicity

MeIQx has been shown to exhibit mutagenic properties in various assays:

  • In the Ames test using Salmonella typhimurium strains TA98 and TA100, MeIQx demonstrated strong mutagenic activity in the presence of an exogenous metabolic system (S9 mix), indicating that its mutagenic form is likely a reactive ester derived from its N-hydroxy derivative .

Dietary Exposure

Research indicates that dietary exposure to MeIQx occurs predominantly through the consumption of cooked meats. A study highlighted that individuals consuming grilled or fried meats had higher levels of MeIQx in their urine compared to those who consumed boiled or raw meats. This suggests a direct correlation between cooking methods and MeIQx exposure levels .

Cancer Incidence Correlation

Epidemiological studies have suggested a link between high consumption of well-done meats (which typically contain higher levels of MeIQx) and increased risks of colorectal cancer. This correlation underscores the importance of understanding the biological activity of food-derived carcinogens like MeIQx in public health contexts .

Summary Table of Key Findings

AspectDetails
Chemical Class Imidazoquinoxaline
Carcinogenic Potential Induces tumors in animal models; classified as probable human carcinogen
Key Metabolites N-hydroxy derivatives; hydroxylated metabolites
Mutagenicity Assays Strongly mutagenic in Ames test with S9 mix
Dietary Sources Found in high-temperature cooked meats; linked to increased cancer risk

Q & A

Basic Research Questions

Q. What is the mechanistic basis for the mutagenicity of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in experimental systems?

MeIQx exerts mutagenic effects primarily through the formation of DNA adducts, which disrupt replication fidelity and repair processes. The compound undergoes metabolic activation by cytochrome P450 1A2 (CYP1A2) to generate reactive intermediates that covalently bind to guanine residues, creating bulky adducts (e.g., N²-(2′-deoxyguanosin-8-yl)-MeIQx). These adducts induce base-pair mismatches and frameshift mutations, as demonstrated in Ames tests and rodent models . Researchers should validate adduct formation using techniques like ³²P-postlabeling or liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) .

Q. How does metabolic activation of MeIQx differ between in vitro and in vivo models?

In vitro systems (e.g., human liver microsomes) primarily rely on CYP1A2 for N-oxidation, while in vivo models (rodents) exhibit interspecies variability in metabolic efficiency. For instance, rat hepatic microsomes show higher N-oxidation rates compared to humans, necessitating careful extrapolation of toxicity data. Researchers should cross-validate findings using humanized CYP1A2 transgenic models or primary hepatocyte cultures .

Q. What experimental approaches are recommended for detecting MeIQx-induced DNA damage in mammalian cells?

Key methodologies include:

  • Comet assays to assess single-strand breaks.
  • Immunohistochemistry with anti-adduct antibodies (e.g., anti-C8-dG-MeIQx).
  • LC-ESI-MS/MS for quantifying specific adducts with high sensitivity (detection limits ~1 adduct per 10⁸ nucleotides) .
    Controls should include untreated cells and metabolic inhibitors (e.g., α-naphthoflavone for CYP1A2) to confirm pathway specificity .

Q. What are the limitations of bacterial mutagenicity assays (e.g., Ames test) for studying MeIQx?

While Ames tests using Salmonella typhimurium TA98 are highly sensitive to frameshift mutations, they lack mammalian metabolic systems. Researchers must supplement with S9 liver homogenates to simulate metabolic activation. However, S9 fractions may not fully replicate in vivo CYP1A2 activity, leading to underestimation of adduct diversity .

Advanced Research Questions

Q. How can researchers resolve contradictions in interspecies metabolic data for MeIQx?

Discrepancies arise from differences in CYP1A2 expression and competing detoxification pathways (e.g., glucuronidation). Advanced strategies include:

  • Comparative metabolomics : Profile metabolites in human vs. rodent microsomes using high-resolution MS.
  • Knockout models : Utilize CYP1A2-null rodents to isolate alternative metabolic routes.
  • In silico modeling : Predict species-specific binding affinities of MeIQx to CYP isoforms .

Q. What experimental designs address the synergistic effects of MeIQx with co-carcinogens like cigarette smoke?

Cigarette smoke upregulates hepatic CYP1A2, enhancing MeIQx bioactivation. To study synergism:

  • Dose-response co-exposure : Administer MeIQx with cigarette smoke condensate in rodent hepatocarcinogenesis models.
  • Transcriptomic profiling : Analyze CYP1A2 and DNA repair gene expression (e.g., XRCC1, OGG1) via RNA-seq.
  • Adduct mapping : Compare adduct profiles in smoke-exposed vs. control cohorts .

Q. How can researchers quantify MeIQx adducts in complex biological matrices (e.g., human tissues)?

Challenges include matrix interference and low adduct abundance. Optimized protocols involve:

  • Solid-phase extraction (SPE) : Use C18 columns to isolate adducts from lipids/proteins.
  • Isotope dilution : Spike samples with ¹³C/¹⁵N-labeled internal standards (e.g., MeIQx-13C,15N2) for precise quantification.
  • MRM (multiple reaction monitoring) : Target specific adduct transitions (e.g., m/z 503 → 327 for C8-dG-MeIQx) .

Q. What molecular mechanisms link MeIQx exposure to altered autophagosome maturation and lipidomic profiles?

MeIQx disrupts autophagy via mTOR pathway inhibition, leading to lipid droplet accumulation. Researchers should:

  • Use fluorescent reporters (e.g., LC3-GFP) to track autophagosome-lysosome fusion.
  • Perform lipidomics : Identify dysregulated phospholipids (e.g., phosphatidylcholines) via LC-MS.
  • Assess pluripotency markers (e.g., OCT4, NANOG) to evaluate stem cell toxicity .

Q. How do genetic polymorphisms (e.g., NAT2) influence MeIQx carcinogenicity in human populations?

Slow acetylators (NAT2*5/*6 alleles) exhibit higher adduct retention and colorectal cancer risk. Cohort studies should:

  • Genotype participants for NAT2 and CYP1A2 variants.
  • Correlate dietary MeIQx intake (estimated via CHARRED database) with adduct levels in biopsy samples.
  • Apply multivariate regression to adjust for confounders (e.g., smoking, BMI) .

Q. What structural features of MeIQx dictate its mutagenic potency compared to other heterocyclic amines (HAAs)?

The quinoxaline core and methyl groups at positions 3 and 8 enhance electrophilicity and DNA intercalation. Comparative studies using analogs (e.g., PhIP, IQ) reveal:

  • Methylation patterns influence adduct stability; MeIQx forms more persistent adducts than IQ.
  • Computational docking : Simulate HAA-DNA interactions to predict mutagenicity .

Q. Methodological Notes

  • Contradiction Alert : α-Naphthoflavone, a CYP1A2 inhibitor, may cross-inhibit CYP2A3 in rodents, complicating metabolic studies .
  • Best Practices : Use stable isotope-labeled MeIQx (e.g., 13C,15N2) as internal standards to control for matrix effects in adduct quantification .

Properties

Molecular Formula

C11H11N5

Molecular Weight

216.22 g/mol

IUPAC Name

3,8-dimethyl(213C,1,3-15N2)imidazolo[4,5-f]quinoxalin-2-amine

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1,15+1,16+1

InChI Key

DVCCCQNKIYNAKB-LRPKJYPNSA-N

Isomeric SMILES

CC1=CN=C2C=CC3=C(C2=N1)[15N]=[13C]([15N]3C)N

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.